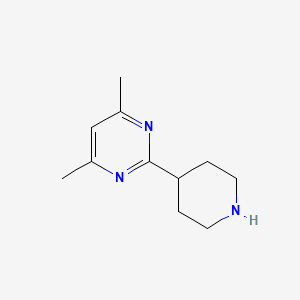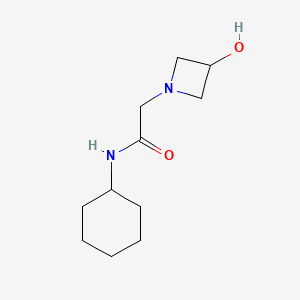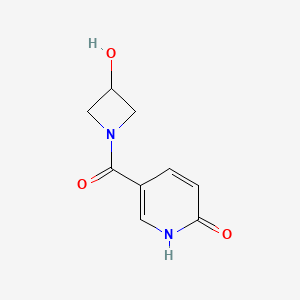
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid, or (E)-FPOB, is a synthetic, fluorinated carboxylic acid derivative that has been used in a variety of scientific research applications. The compound was first synthesized in the late 1980s and has since been studied for its potential applications in areas such as drug development, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(E)-FPOB has been used in a wide range of scientific research applications, including drug development, biochemistry, and pharmacology. The compound has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, (E)-FPOB has been used as a tool to study the structure and function of proteins and enzymes.
Mecanismo De Acción
(E)-FPOB has been found to interact with various proteins and enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The compound has been shown to inhibit the activity of COX-2, which results in the inhibition of the production of inflammatory mediators. Additionally, (E)-FPOB has been found to inhibit the activity of other enzymes involved in the inflammatory process.
Biochemical and Physiological Effects
(E)-FPOB has been found to have a wide range of biochemical and physiological effects. The compound has been found to reduce inflammation, pain, and fever, as well as to decrease the production of pro-inflammatory cytokines. Additionally, (E)-FPOB has been found to have antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-FPOB has several advantages when used in laboratory experiments. The compound is relatively stable and can be easily synthesized using a variety of methods. Additionally, (E)-FPOB is relatively inexpensive and can be obtained from a variety of sources. However, the compound is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
Given the wide range of potential applications for (E)-FPOB, there are a number of potential future directions for research. These include further investigation into the compound’s potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research into the compound’s mechanism of action and its effects on various biochemical and physiological processes could lead to new insights into the development of therapeutic drugs. Finally, further research into the synthesis of (E)-FPOB could lead to the development of more efficient and cost-effective methods for the production of the compound.
Propiedades
IUPAC Name |
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3/c9-6-3-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFLYJCAIKSBR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)




![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)